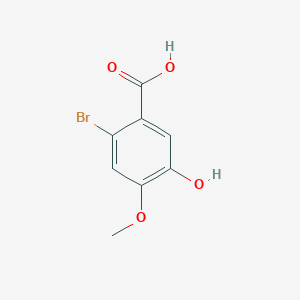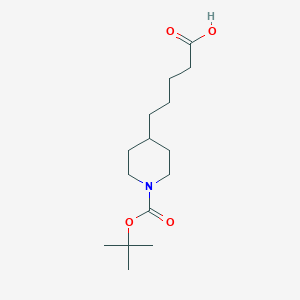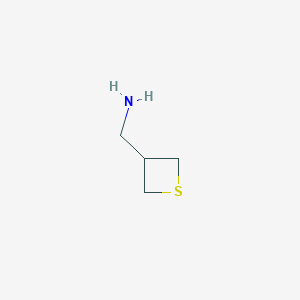
EPITAXOL C, 7-(P)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EPITAXOL C, 7-(P) is a derivative of paclitaxel, a naturally occurring tricyclic diterpenoid compound found in the bark of the Pacific yew tree, Taxus brevifolia. This compound is known for its higher stability and cytotoxicity compared to paclitaxel. It has been extensively studied for its potential anticancer properties, particularly in head and neck squamous cell carcinoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of EPITAXOL C, 7-(P) involves several steps, starting from paclitaxel. The process typically includes selective oxidation and reduction reactions to modify the chemical structure of paclitaxel, resulting in the formation of EPITAXOL C, 7-(P). The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired transformation.
Industrial Production Methods: Industrial production of EPITAXOL C, 7-(P) can be achieved through large-scale chemical synthesis. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid-phase epitaxy (LPE), metal organic chemical vapor deposition (MOCVD), and molecular beam epitaxy (MBE) are commonly used in the production of high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions: EPITAXOL C, 7-(P) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of EPITAXOL C, 7-(P) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
EPITAXOL C, 7-(P) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes, such as apoptosis and autophagy.
Industry: Utilized in the production of high-quality materials through epitaxial growth techniques.
Mécanisme D'action
EPITAXOL C, 7-(P) exerts its effects by inducing apoptosis and autophagy in cancer cells. It achieves this by inhibiting the ERK1/2 signaling pathway, leading to the activation of caspases and the regulation of proteins involved in cell death. The compound also affects mitochondrial membrane potential and chromatin condensation, further promoting cell death .
Comparaison Avec Des Composés Similaires
EPITAXOL C, 7-(P) is similar to other derivatives of paclitaxel, such as 7-epi-Taxol. it is unique in its higher stability and cytotoxicity. Other similar compounds include:
Paclitaxel: The parent compound, known for its anticancer properties and ability to stabilize microtubules.
EPITAXOL C, 7-(P) stands out due to its enhanced stability and potency, making it a promising candidate for further research and development in cancer therapy.
Propriétés
Numéro CAS |
156130-25-5 |
|---|---|
Formule moléculaire |
C46H51NO14 |
Poids moléculaire |
847.94 |
Synonymes |
EPITAXOL C, 7-(P) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148761.png)

